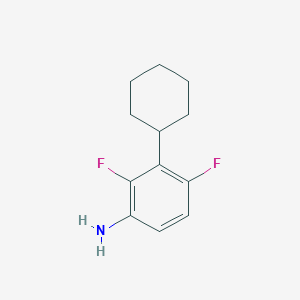

3-Cyclohexyl-2,4-difluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

3-cyclohexyl-2,4-difluoroaniline |

InChI |

InChI=1S/C12H15F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |

InChI Key |

MINYXQLHBLQKJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2F)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexyl 2,4 Difluoroaniline and Its Structural Analogues

Direct Synthesis of 3-Cyclohexyl-2,4-difluoroaniline

The direct construction of this compound can be envisioned through several strategic approaches, each leveraging different foundational reactions to build the target molecule from simpler precursors.

Alkylation and Cyclohexylation Approaches

Directly introducing a cyclohexyl group onto the 2,4-difluoroaniline (B146603) backbone is a primary synthetic consideration. Friedel-Crafts alkylation is a classic method for forming aryl C-C bonds. wikipedia.org However, the direct application of Friedel-Crafts chemistry to anilines is notoriously challenging. The amino group is a strong Lewis base that can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and leading to poor yields or undesired side reactions. youtube.com Furthermore, the amino group is a powerful ortho-, para-director, making substitution at the meta-position (C-3) difficult to achieve selectively.

A more modern alternative involves direct C-H activation/functionalization. While this field has rapidly advanced, providing tools to forge C-C bonds without pre-functionalized starting materials, specific examples of the direct C-H cyclohexylation of 2,4-difluoroaniline at the C-3 position are not prominently documented in the literature. Such a reaction would require a sophisticated catalytic system capable of overcoming the inherent directing group effects and the relative inertness of the C-H bond.

Fluorination Strategies for Aniline (B41778) Derivatives

Introducing fluorine atoms onto a pre-existing 3-cyclohexylaniline (B1641618) scaffold is another potential synthetic route. However, electrophilic fluorination of anilines can be complex, often leading to mixtures of isomers and potential oxidation of the aniline itself. The regioselectivity is governed by the strong ortho-, para-directing nature of the amino group, making the synthesis of a 2,4-difluoro pattern on a 3-substituted aniline challenging.

Alternatively, one could start with a dichlorinated analogue and perform nucleophilic aromatic substitution (SNAr) with fluoride (B91410) ions. For instance, processes for producing 2,4-difluoronitrobenzene (B147775) from 2,4-dichloronitrobenzene (B57281) using potassium fluoride at elevated temperatures are well-established. google.comgoogle.com A similar strategy could theoretically be applied to a 3-cyclohexyl-2,4-dichloronitrobenzene precursor, followed by reduction of the nitro group.

Reduction of Nitro Precursors to Amino Functions

One of the most reliable and widely used methods for synthesizing anilines is the reduction of the corresponding nitroarenes. sigmaaldrich.com This strategy is highly applicable to the synthesis of this compound, provided the precursor, 3-cyclohexyl-2,4-difluoronitrobenzene, can be obtained.

The synthesis of this nitro precursor could be approached by first performing a cross-coupling reaction to install the cyclohexyl group onto a suitable halo-difluoronitrobenzene, followed by reduction. For example, 2,4-difluoronitrobenzene can be synthesized from 1,2-difluorobenzene (B135520) via nitration. wikipedia.org Subsequent functionalization of this intermediate would be required to introduce the cyclohexyl group before the final reduction step.

The reduction of the nitro group itself can be achieved under various conditions, offering flexibility based on the tolerance of other functional groups.

| Method | Reagents & Conditions | Characteristics |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | Clean, high-yielding, but may reduce other functional groups. chemicalbook.com |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Classic, robust method suitable for many substrates. sigmaaldrich.com |

| Electrocatalytic Reduction | Polyoxometalate mediator, aqueous solution | Highly selective, operates at room temperature. |

Multicomponent Reactions and Domino Processes in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. nbinno.com Similarly, domino (or cascade) reactions involve a sequence of intramolecular transformations triggered by a single event. beilstein-journals.org

While specific MCRs or domino processes leading directly to this compound are not explicitly detailed in current literature, the general approach is promising for creating substituted anilines. For instance, metal-free methods for synthesizing meta-substituted anilines have been reported, involving the reaction of methylvinyl ketones, N-acylpyridinium salts, and amines. nbinno.com Adapting such a strategy would require the design of specific starting materials that contain the necessary cyclohexyl and difluoro moieties, which could then assemble into the desired aniline core. The development of a domino reaction could involve, for example, a rearrangement that positions the substituents into the final, thermodynamically stable aromatic product. nih.gov

Catalytic Approaches in the Formation of this compound

Modern catalytic methods, particularly those involving transition metals, provide powerful tools for the selective formation of C-C bonds that are central to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are arguably the most practical and versatile strategy for the synthesis of this compound. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and a boronic acid or ester, is particularly well-suited for this purpose. fishersci.co.uknih.gov

A highly plausible synthetic route involves a two-step sequence starting from commercially available 2,4-difluoroaniline:

Bromination: Direct bromination of 2,4-difluoroaniline would yield a bromo-substituted intermediate. While multiple isomers could form, the synthesis of 3-Bromo-2,4-difluoroaniline (B177035) (CAS 103977-79-3) is feasible and this intermediate is commercially available from some suppliers. sigmaaldrich.com

Suzuki-Miyaura Coupling: The resulting 3-bromo-2,4-difluoroaniline can then be coupled with cyclohexylboronic acid using a palladium catalyst. Research has shown that Suzuki-Miyaura reactions on unprotected ortho-bromoanilines are effective, providing good to excellent yields and tolerating a wide variety of functional groups. nih.gov

A typical reaction protocol is detailed in the table below.

| Parameter | Details |

| Aryl Halide | 3-Bromo-2,4-difluoroaniline |

| Coupling Partner | Cyclohexylboronic acid |

| Catalyst | Palladium(0) complex, e.g., Pd(PPh₃)₄ or a pre-catalyst like CataXCium A Pd G3. nih.gov |

| Base | Aqueous base, e.g., K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene, Dioxane, or water with a phase-transfer agent. fishersci.co.uk |

| Temperature | Typically elevated, from 80 °C to reflux. |

This approach offers a modular and reliable pathway to the target compound, leveraging well-established and high-yielding catalytic methods.

Organocatalysis in C-C and C-N Bond Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a sustainable and metal-free alternative to traditional catalysis. researchgate.net This field utilizes small organic molecules to accelerate chemical reactions, often with high levels of enantioselectivity. nih.gov For the synthesis of complex aniline derivatives, organocatalysis offers innovative pathways for constructing crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The formation of C-N bonds via organocatalysis is particularly relevant. Nitrogen-containing compounds are widespread in natural products and pharmaceuticals, making the stereoselective creation of C-N bonds a critical operation. researchgate.net Organocatalytic methods can facilitate the conjugate addition of amines to α,β-unsaturated aldehydes and the hydroamination of ketones with anilines. researchgate.net For instance, chiral phosphoric acids have been shown to catalyze the enantioselective para-addition of anilines to cyclic thioimidates, demonstrating precise control over both chemo- and regioselectivity in C-H functionalization. acs.org This approach circumvents the need for directing groups often required in metal-catalyzed C-H functionalization of anilines. acs.org

Similarly, organocatalytic C-C bond formation is vital for introducing substituents like the cyclohexyl group. researchgate.net The enantioselective alkylation of aniline rings using iminium ion activation has been demonstrated. This strategy allows for the construction of complex benzylic carbon stereocenters by reacting anilines with α,β-unsaturated aldehydes in the presence of a chiral imidazolidinone catalyst. princeton.edu While direct application to cyclohexylation is a developing area, these principles establish a foundation for creating C-C bonds on the aromatic ring under mild, organocatalytic conditions.

Table 1: Selected Organocatalytic Reactions for Bond Formation in Aniline Derivatives

| Bond Type | Reaction Example | Catalyst Type | Key Features |

|---|---|---|---|

| C-N | Conjugate addition of amines to α,β-unsaturated aldehydes | Chiral Amines | Forms chiral β-amino carbonyl compounds. researchgate.net |

| C-N | Enantioselective para-addition of anilines to thioimidates | Chiral Phosphoric Acid (CPA) | High chemo-, regio-, and enantioselectivity for C-H functionalization. acs.org |

| C-C | Friedel-Crafts alkylation of anilines with α,β-unsaturated aldehydes | Chiral Imidazolidinone | Iminium ion activation for enantioselective C-C bond formation. princeton.edu |

| C-C | Michael addition of carbonyls to nitroalkenes | Chiral Tertiary Amines | Creates γ-selectivity in the C-C bond forming step. rsc.org |

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol in the synthesis of this compound isomers, where the cyclohexyl ring contains stereocenters, presents a significant synthetic challenge. While specific literature for this exact molecule is limited, established stereoselective methods for constructing substituted cyclohexanes can be applied.

A powerful strategy for building the cyclohexyl core with defined stereochemistry is the Diels-Alder reaction. For example, the cycloaddition of furan (B31954) and maleic anhydride (B1165640) can produce a bicyclic adduct that serves as a versatile template. researchgate.net Subsequent steps, including Curtius rearrangement to introduce an amine group and stereospecific hydroxylation reactions, can yield highly substituted aminocyclohexane derivatives. researchgate.net This general approach allows for the creation of multiple stereocenters on the cyclohexane (B81311) ring in a controlled manner.

Another approach involves the diastereoselective functionalization of a pre-existing cyclohexanone (B45756) ring. Cascade inter-intramolecular double Michael additions have been used to create highly functionalized cyclohexanones with a high degree of diastereoselectivity. beilstein-journals.org These cyclohexanones could then be converted to the corresponding aniline derivatives through reductive amination or other C-N bond-forming reactions.

For the synthesis of specific enantiomers, asymmetric catalysis is paramount. Although not directly applied to this compound, related transformations offer insight. For example, palladium-catalyzed cross-coupling reactions have been used to cyclize and couple 2,5-cyclohexadienyl-substituted aryl iodides with various nucleophiles in a highly diastereoselective manner. nih.gov This type of methodology, which proceeds through a π-allylpalladium intermediate, could potentially be adapted to control the stereochemistry of the cyclohexyl moiety during its attachment to the difluoroaniline precursor.

Green Chemistry Considerations in this compound Synthesis

Adopting green chemistry principles is essential for developing sustainable and environmentally benign synthetic routes. Key considerations for the synthesis of this compound include the use of biocatalysis, flow chemistry, and reactions with high atom economy.

Biocatalysis: Enzymes offer a mild and highly selective alternative to traditional chemical reagents. The reduction of a nitroaromatic precursor is a common step in aniline synthesis. Biocatalytic methods using nitroreductase (NR) enzymes can perform this transformation in aqueous media under ambient pressure and temperature. nih.govacs.org This chemoenzymatic approach avoids the use of high-pressure hydrogen gas and precious-metal catalysts, offering enhanced sustainability and safety. acs.org The immobilization of these enzymes allows for their reuse and simplifies product purification, making the process more cost-effective for industrial applications. nih.gov

Flow Chemistry: Continuous flow chemistry provides significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, better scalability, and reduced waste. rsc.org For the synthesis of complex molecules like pharmaceuticals, flow reactors have been used to perform multi-step sequences that include the formation of anilines. For instance, the reduction of a nitroarene using a palladium packed-bed reactor can be integrated into a continuous process, yielding the aniline in near-quantitative yield with a catalyst that can be used for extended periods. acs.org This technology is highly compatible with hazardous reactions and reactive intermediates, making it an attractive option for the industrial synthesis of substituted anilines. youtube.com

Table 2: Green Chemistry Approaches in Aniline Synthesis

| Approach | Example Process | Advantages |

|---|---|---|

| Biocatalysis | Nitroreduction using immobilized nitroreductase | Aqueous media, ambient conditions, no heavy metals, reusable catalyst. nih.govacs.org |

| Flow Chemistry | Catalytic hydrogenation in a packed-bed reactor | Enhanced safety, scalability, efficiency, and catalyst longevity. rsc.orgacs.org |

| Atom Economy | Direct reductive amination | Fewer steps, reduced waste, direct formation of C-N bonds. rsc.orgnih.gov |

| Process Intensification | One-pot, multi-step synthesis | Reduced solvent use, energy consumption, and purification steps. acs.org |

Spectroscopic and Structural Elucidation of 3 Cyclohexyl 2,4 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of various nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 3-Cyclohexyl-2,4-difluoroaniline is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclohexyl ring.

The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. The proton at the C-6 position is anticipated to appear as a doublet of doublets, arising from coupling to the adjacent proton at C-5 and a longer-range coupling to the fluorine atom at C-4. The proton at C-5 would likely present as a multiplet due to coupling with the C-6 proton and the two fluorine atoms at C-2 and C-4.

The protons of the cyclohexyl group would produce a series of complex, overlapping multiplets in the upfield, aliphatic region of the spectrum (approximately 1.20-1.90 ppm). A distinct multiplet, shifted further downfield (around 2.50 ppm), is expected for the single methine proton directly attached to the aromatic ring, due to the deshielding effect of the benzene ring. The primary amine (-NH₂) group would typically produce a broad singlet around 3.8 ppm, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H-5 | ~ 6.85 | ddd (doublet of doublet of doublets) |

| Aromatic H-6 | ~ 6.95 | t (triplet) |

| Amine (-NH₂) | ~ 3.80 | br s (broad singlet) |

| Cyclohexyl CH (methine) | ~ 2.50 | m (multiplet) |

| Cyclohexyl CH₂ (aliphatic) | 1.20 - 1.90 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected: six for the aromatic ring and three for the cyclohexyl group (due to symmetry). The carbons bonded to fluorine (C-2 and C-4) will appear as doublets with large one-bond coupling constants (¹JCF). Other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The carbon atom attached to the amino group (C-1) and the one bearing the cyclohexyl group (C-3) will have their chemical shifts influenced by these substituents. Based on data for cyclohexylbenzene, the cyclohexyl carbons are expected in the range of 26-45 ppm. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-1 (-NH₂) | ~ 135.0 | dd (small) |

| C-2 (-F) | ~ 155.0 (d, ¹JCF) | d (large) |

| C-3 (-Cyclohexyl) | ~ 125.0 | dd (small) |

| C-4 (-F) | ~ 158.0 (d, ¹JCF) | d (large) |

| C-5 | ~ 115.0 | dd (medium) |

| C-6 | ~ 120.0 | d (small) |

| Cyclohexyl C-1' | ~ 44.5 | - |

| Cyclohexyl C-2'/C-6' | ~ 34.5 | - |

| Cyclohexyl C-3'/C-5' | ~ 26.0 | - |

| Cyclohexyl C-4' | ~ 26.8 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Shifts

¹⁹F NMR is highly sensitive to the electronic environment of fluorine atoms. huji.ac.ilwikipedia.org For this compound, two distinct signals are expected, one for the fluorine at C-2 and one for the fluorine at C-4. The chemical shifts are typically reported relative to a standard like CFCl₃. ucsb.edu The fluorine at C-4, being para to the electron-donating amino group, would likely resonate at a slightly different chemical shift than the fluorine at C-2, which is ortho to both the amino and cyclohexyl groups. Each signal would be split into a multiplet due to coupling with the nearby aromatic protons and with each other.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the aromatic protons at C-5 and C-6. Within the cyclohexyl group, the methine proton would show correlations to the adjacent methylene (B1212753) protons, and a network of correlations would connect all the protons in the ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-5 and H-6 to the ¹³C signals for C-5 and C-6, respectively. Similarly, it would connect each cyclohexyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations include:

The methine proton of the cyclohexyl group showing a correlation to the aromatic C-3, confirming the attachment point.

The amine protons showing correlations to C-1 and C-2.

The aromatic proton H-5 showing correlations to C-1, C-3, and C-4.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The spectrum would also feature C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl group (below 3000 cm⁻¹). wpmucdn.com Aromatic C=C stretching absorptions are expected around 1500-1600 cm⁻¹. The N-H bending vibration typically appears around 1600 cm⁻¹. researchgate.net Finally, strong absorptions corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1500 - 1620 | Medium-Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrations

Key vibrational modes that would be expected and their hypothetical Raman shifts are:

C-H stretching vibrations of the cyclohexyl ring and the aromatic ring.

C-C stretching vibrations within the aromatic and cyclohexyl rings.

C-N stretching vibration of the aniline (B41778) group.

N-H stretching vibrations of the primary amine.

C-F stretching vibrations of the difluoro-substituted aromatic ring.

Ring breathing modes of both the benzene and cyclohexane (B81311) rings.

A data table, such as the one below, would be populated with the observed Raman shifts and their corresponding vibrational assignments.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. For this compound, the spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the substituted benzene ring. The presence of the aniline group (an auxochrome) and the fluorine atoms would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The cyclohexyl group, being non-conjugated, would likely have a minimal effect on the electronic transitions of the aromatic chromophore.

A data table summarizing the UV-Vis absorption data would be presented as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental composition, C₁₂H₁₅F₂N.

| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| [C₁₂H₁₅F₂N+H]⁺ | Data not available | Data not available |

| [C₁₂H₁₅F₂N+Na]⁺ | Data not available | Data not available |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would be used to generate a characteristic fragmentation pattern. The analysis of these fragments would help to confirm the structure of the molecule. Based on the known fragmentation of aniline derivatives, plausible fragmentation pathways for this compound would include:

Loss of the cyclohexyl radical: This would lead to a significant fragment corresponding to the 2,4-difluoroaniline (B146603) radical cation.

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the cyclohexyl group.

Loss of small neutral molecules: Such as HCN or H₂CN from the aniline moiety.

Rearrangement reactions: Potentially involving the cyclohexyl ring.

A table summarizing the major fragments would be constructed:

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

X-ray Crystallography

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

A crystallographic data table would summarize the key parameters:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated, g/cm³) | Data not available |

| R-factor | Data not available |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

The determination of the solid-state molecular structure of this compound through single-crystal X-ray diffraction would require the successful growth of a single crystal of the compound suitable for analysis. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms within the molecule in the crystalline state.

Although no specific data is available for this compound, a hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained from such an analysis. The values are placeholders and not experimental data.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₅F₂N |

| Formula weight | 211.25 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.2(1)°c = 7.891(3) Å, γ = 90° |

| Volume | 1189.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.178 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -10 ≤ l ≤ 10 |

| Reflections collected | 10123 |

| Independent reflections | 2589 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.986 and 0.978 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2589 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.078, wR2 = 0.152 |

Analysis of Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing would describe how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by various intermolecular interactions, which are crucial for the stability of the crystal structure.

Without experimental data, one can only speculate on the potential interactions based on the functional groups present in the molecule: the aniline amine group (-NH₂), the fluoro-substituents (-F), and the cyclohexyl and phenyl rings. Potential intermolecular interactions would include:

N-H···F Hydrogen Bonds: The amine group can act as a hydrogen bond donor, while the electronegative fluorine atoms can act as acceptors.

N-H···N Hydrogen Bonds: The amine group of one molecule could potentially interact with the amine group of another.

π-π Stacking: The aromatic difluorophenyl rings could stack on top of each other, contributing to the crystal's stability.

C-H···π Interactions: The hydrogen atoms of the cyclohexyl ring could interact with the electron-rich π-system of the aromatic ring.

Van der Waals Forces: These non-specific interactions would be present throughout the crystal structure.

A detailed analysis would quantify the distances and angles of these interactions and describe the resulting supramolecular architecture, such as chains, sheets, or three-dimensional networks.

Hypothetical Intermolecular Hydrogen Bond Data for this compound

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| N(1)—H(1A)···F(1) | 0.88 | 2.25 | 3.098(2) | 161.2 |

D = donor atom, H = hydrogen atom, A = acceptor atom

Computational Chemistry and Theoretical Studies on 3 Cyclohexyl 2,4 Difluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods allow for the determination of molecular geometries, electronic structures, and various other physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. This approach calculates the electron density of a system to determine its energy and, consequently, its most stable three-dimensional structure. The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms.

Table 1: Predicted Geometrical Parameters for 3-Cyclohexyl-2,4-difluoroaniline using DFT

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.40 |

| C-F Bond Lengths (Å) | 1.35, 1.36 |

| C-C (Aromatic) Bond Lengths (Å) | 1.39 - 1.41 |

| C-C (Cyclohexyl) Bond Lengths (Å) | 1.53 - 1.54 |

| C-N-H Bond Angle (°) | 112.0 |

| H-N-H Bond Angle (°) | 109.5 |

| Aromatic Ring C-C-C Angles (°) | ~120.0 |

Note: These are representative values based on calculations of similar substituted anilines and are subject to variation based on the specific level of theory and basis set used.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in a molecule.

For a molecule containing electronegative atoms like fluorine and a flexible cyclohexyl group, a robust basis set is crucial. Pople-style basis sets, such as 6-311++G(d,p), are often employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing the behavior of electrons far from the nucleus, such as in lone pairs and weakly interacting systems. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron orbitals and are particularly important for accurately representing bonding.

Alternatively, Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are also a suitable choice, known for their systematic convergence towards the complete basis set limit. nih.gov The selection of the functional (level of theory) and basis set represents a trade-off between computational cost and accuracy.

Table 2: Common Basis Sets for DFT Calculations

| Basis Set | Description | Typical Application |

| 6-31G(d) | Pople-style, split-valence with polarization functions on heavy atoms. | Routine geometry optimizations. |

| 6-311++G(d,p) | Pople-style, triple-split valence with diffuse and polarization functions on all atoms. | Higher accuracy for energies and properties of molecules with lone pairs and hydrogen bonding. |

| aug-cc-pVDZ | Dunning's correlation-consistent, augmented with diffuse functions, double-zeta quality. | High-accuracy calculations, particularly for non-covalent interactions. nih.gov |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For this compound, the electron-donating amino group and the electron-withdrawing fluorine atoms on the aniline (B41778) ring will influence the energies of these frontier orbitals.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -0.75 |

| Energy Gap (ΔE) | 5.10 |

Note: These values are illustrative and would be obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a likely site for protonation and other electrophilic interactions. The electronegative fluorine atoms would also create regions of negative potential. The hydrogen atoms of the amino group and the aromatic ring are expected to have positive potentials.

Table 4: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

| Molecular Region | Predicted MEP (kcal/mol) | Implication |

| Amino Group (N atom) | -35 to -45 | Strong site for electrophilic attack. |

| Fluorine Atoms | -20 to -30 | Sites for electrophilic interaction. |

| Aromatic Ring (π-system) | -10 to +10 | Mixed potential, susceptible to electrophilic substitution. |

| Amino Group (H atoms) | +25 to +35 | Sites for nucleophilic interaction/hydrogen bonding. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. wisc.edu It provides a localized picture of chemical bonds and lone pairs and quantifies the interactions between them. NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital.

In this compound, key NBO interactions would include the donation of electron density from the lone pair of the nitrogen atom into the antibonding π* orbitals of the aromatic ring. This interaction is responsible for the electron-donating nature of the amino group and influences the aromaticity and reactivity of the ring. Interactions involving the C-F bonds and the cyclohexyl group can also be analyzed to understand their electronic effects.

Table 5: Predicted Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C1-C6) | ~20-30 |

| σ (C-H)cyclohexyl | σ* (C-C)ring | ~1-3 |

| LP (F) | σ* (C-C)ring | ~2-5 |

Note: E(2) is the stabilization energy associated with the i → j delocalization. These are representative values illustrating expected interactions.

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, these predictions would be invaluable for its characterization.

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), it would be possible to calculate the theoretical chemical shifts for the hydrogen, carbon, and fluorine nuclei in this compound.

These theoretical values, when compared to experimental data, can aid in the definitive assignment of signals in the NMR spectra. The calculations would need to consider the various conformations of the cyclohexyl ring to produce an accurately weighted average of the chemical shifts.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic ¹H | Data not available |

| Cyclohexyl ¹H | Data not available |

| Amino ¹H | Data not available |

| Aromatic ¹³C | Data not available |

| Cyclohexyl ¹³C | Data not available |

| Aromatic ¹⁹F | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Simulated Vibrational Spectra (IR and Raman)

The simulation of infrared (IR) and Raman spectra through computational means provides a powerful tool for understanding the vibrational modes of a molecule. By performing a frequency calculation at a chosen level of theory (e.g., B3LYP/6-31G(d)), one could obtain the harmonic vibrational frequencies of this compound. These frequencies, often scaled by an empirical factor to better match experimental results, correspond to specific molecular motions such as stretching, bending, and torsional vibrations.

The calculated IR intensities and Raman activities would allow for the generation of theoretical spectra, which could then be compared with experimentally obtained spectra to aid in peak assignment and structural confirmation.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Cyclohexyl C-H Stretch | Data not available |

| C-F Stretch | Data not available |

| C-N Stretch | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

UV-Vis Absorption Maxima Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. By applying TD-DFT calculations, it would be possible to determine the vertical excitation energies and oscillator strengths for the electronic transitions in this compound. These calculations would yield the predicted maximum absorption wavelengths (λmax), corresponding to the π→π* and n→π* transitions within the molecule. Such predictions are valuable for understanding the electronic structure and photophysical properties of the compound.

Conformational Analysis of the Cyclohexyl Moiety

The cyclohexyl group in this compound can exist in different conformations, primarily the chair, boat, and twist-boat forms, with the chair conformation being the most stable. The orientation of the difluoroaniline substituent on the cyclohexyl ring can be either axial or equatorial.

A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule. This is typically done by rotating the rotatable bonds and calculating the energy of each resulting conformer. The relative energies of the conformers with the substituent in the axial versus the equatorial position could be determined using DFT or other high-level ab initio methods. These calculations would reveal the most stable conformation and the energy barriers between different conformers. Such studies are crucial as the conformation can significantly influence the molecule's physical and chemical properties.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions. For this compound, one could study various reactions, such as electrophilic aromatic substitution or reactions involving the amino group.

By mapping the potential energy surface of a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. Transition state theory can then be used to calculate the activation energies and reaction rates. Identifying the structure of the transition state is key to understanding the reaction pathway and the factors that control its feasibility and selectivity. While studies on the reactivity of aniline derivatives exist, specific computational investigations into the reaction mechanisms and transition states of this compound have not been reported.

Chemical Transformations and Reactivity of 3 Cyclohexyl 2,4 Difluoroaniline

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it a prime site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and arylation, as well as its incorporation into heterocyclic systems.

The primary amine of 3-Cyclohexyl-2,4-difluoroaniline is expected to readily undergo acylation and sulfonylation. These reactions are fundamental transformations for protecting the amine group or for introducing new functionalities.

Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) would likely yield the corresponding N-acetylated product, N-(3-cyclohexyl-2,4-difluorophenyl)acetamide. The general conditions for such reactions are typically mild.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, like p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base would furnish the corresponding sulfonamide, N-(3-cyclohexyl-2,4-difluorophenyl)-4-methylbenzenesulfonamide. These sulfonamides are often stable, crystalline solids.

| Reaction Type | Reagent | Product |

| Acylation | Acetic anhydride | N-(3-cyclohexyl-2,4-difluorophenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-cyclohexyl-2,4-difluorophenyl)-4-methylbenzenesulfonamide |

This table represents expected products based on general chemical principles.

The nucleophilic character of the amine allows for the formation of C-N bonds through alkylation and arylation reactions, leading to secondary and tertiary amines.

N-Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. However, reductive amination, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation), would provide a more controlled route to N-alkylated derivatives.

N-Arylation: The formation of N-aryl bonds can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for coupling an amine with an aryl halide or triflate. wikipedia.orgwikipedia.org This would allow for the synthesis of a wide range of N-aryl derivatives of this compound. Another classical method, the Ullmann condensation, which uses a copper catalyst, could also be employed, though it often requires harsher reaction conditions. wikipedia.orgorganic-chemistry.org

| Reaction Type | Method | Key Reagents |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent |

| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base |

| N-Arylation | Ullmann Condensation | Aryl Halide, Copper Catalyst, Base |

This table outlines potential synthetic strategies for N-alkylation and N-arylation.

The amine functionality of this compound serves as a key building block for the synthesis of various nitrogen-containing heterocyclic compounds.

Quinoline (B57606) Synthesis: The Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, could potentially be used to construct a quinoline ring fused to the aniline. wikipedia.orgresearchgate.netiipseries.org The regioselectivity of the cyclization would be influenced by the existing substituents. The Friedländer synthesis, the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers another route if a suitable derivative of this compound could be prepared.

Benzimidazole Synthesis: Condensation of this compound with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) is a common method for the synthesis of benzimidazoles. This reaction typically requires acidic conditions and heat.

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves a β-arylethylamine, modifications of this reaction could potentially be used to synthesize tetrahydro-β-carboline analogs if a suitable tryptamine (B22526) derivative of this compound were synthesized first. wikipedia.orgnih.gov

Reactions on the Fluorinated Aromatic Ring

The presence of two fluorine atoms significantly influences the reactivity of the aromatic ring, both in electrophilic and nucleophilic substitution reactions.

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. The amine group is a strongly activating, ortho-, para-director. The cyclohexyl group is a weakly activating, ortho-, para-director. The fluorine atoms are deactivating but are also ortho-, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.

Given the positions of the existing substituents, predicting the major product of an electrophilic aromatic substitution reaction is complex. The powerful ortho-, para-directing effect of the amine group at position 1 would strongly favor substitution at positions 5 and 6. However, the cyclohexyl group at position 3 would also direct to position 5. The fluorine at position 2 directs to position 5, and the fluorine at position 4 directs to position 5. Therefore, the position 5 is electronically highly activated and the most likely site for electrophilic attack. Position 6 is activated by the amine group but may be sterically hindered by the adjacent cyclohexyl group.

Halogenation and Nitration: Reactions such as bromination or nitration would be expected to yield primarily the 5-substituted product. However, under strongly acidic nitration conditions, the amine group would be protonated to form an anilinium ion, which is a meta-director, potentially leading to a more complex mixture of products. stackexchange.comresearchgate.net

| Substituent | Position | Directing Effect |

| -NH₂ | 1 | Activating, ortho, para |

| -Cyclohexyl | 3 | Activating, ortho, para |

| -F | 2 | Deactivating, ortho, para |

| -F | 4 | Deactivating, ortho, para |

This table summarizes the directing effects of the substituents on the aromatic ring.

Aryl fluorides are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions. However, the presence of electron-withdrawing groups ortho or para to the fluorine can activate the ring towards substitution. While the amine group is electron-donating, the fluorine atoms themselves are electron-withdrawing by induction.

For SNAr to occur on this compound, a strong nucleophile would be required. The fluorine at position 2 is ortho to the amine and para to the fluorine at position 4. The fluorine at position 4 is meta to the amine and para to the fluorine at position 2. The activation for SNAr is generally greatest when an electron-withdrawing group is ortho or para to the leaving group. In this case, the other fluorine atom could provide some activation. It is plausible that under forcing conditions with strong nucleophiles (e.g., alkoxides or thiolates), one of the fluorine atoms could be displaced. The fluorine at position 4, being para to the other fluorine, might be more susceptible to substitution than the fluorine at position 2.

This compound is a molecule with significant, albeit largely unexplored, synthetic potential. Based on established principles of organic chemistry, a wide array of transformations can be predicted at both its amine functionality and its fluorinated aromatic ring. The amine group offers a versatile handle for acylation, sulfonylation, N-alkylation, N-arylation, and for the construction of diverse heterocyclic systems. The aromatic ring, with its unique substitution pattern, presents an interesting case for studying the interplay of directing groups in electrophilic substitution and the potential for nucleophilic aromatic substitution. Further experimental investigation into the reactivity of this compound is warranted to unlock its full potential in synthetic and medicinal chemistry.

Regioselective Functionalization of the Difluorinated Phenyl Moiety

The functionalization of the difluorinated phenyl ring in this compound is governed by the directing effects of its substituents. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors through induction but weak resonance donors. libretexts.orgyoutube.com The cyclohexyl group is a weak activating group.

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. libretexts.org The positions on the ring are assigned as follows: C1-NH₂, C2-F, C3-Cyclohexyl, C4-F. The positions ortho to the amino group are C2 and C6. The para position is C4. Since the C2 and C4 positions are already substituted with fluorine atoms, electrophilic attack is strongly favored at the C6 position. The C5 position is meta to the strongly activating amino group, making it less favorable for substitution.

Therefore, reactions such as halogenation (bromination, iodination), nitration, or Friedel-Crafts acylation are predicted to occur with high regioselectivity at the C6 position. This selective functionalization is crucial for preparing derivatives for subsequent reactions, such as cross-couplings.

Metabolic studies on similar C4-substituted 2-fluoroanilines support this prediction, showing that hydroxylation, an electrophilic-like process, occurs at the C6-position. nih.gov Furthermore, for some difluoroaniline compounds, an alternative pathway involving oxidative dehalogenation has been observed, which could lead to the formation of quinone-imine species under certain oxidative conditions. nih.gov

Transformations of the Cyclohexyl Ring

Oxidation and Reduction Reactions

The cyclohexyl ring of this compound, being a saturated aliphatic ring, exhibits reactivity typical of cycloalkanes but influenced by its attachment to the aromatic system.

Oxidation: The cyclohexyl ring can be oxidized using strong oxidizing agents. For instance, oxidation of cyclohexylbenzene, a structurally related compound, can yield phenol (B47542) and cyclohexanone (B45756) via a hydroperoxide intermediate in a Hock-type rearrangement. wikipedia.org The use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions can lead to the oxidation of the benzylic position or even cleavage of the ring. youtube.comlibretexts.org Permanganate is known to oxidize alkyl chains on benzene (B151609) rings to carboxylic acids. youtube.com Depending on the reaction conditions, oxidation of the cyclohexyl group could potentially yield cyclohexanol, cyclohexanone, or adipic acid derivatives, although the presence of the electron-rich and potentially oxidizable aniline group would require careful selection of reagents and protective strategies.

Reduction: The reduction of the cyclohexyl ring is generally challenging under standard catalytic hydrogenation conditions without also affecting the aromatic ring. The cyclohexane (B81311) ring is already fully saturated. However, the aromatic portion could be reduced under harsh conditions (high pressure/temperature and specific catalysts like rhodium or ruthenium), but this would alter the core difluoroaniline structure. The use of frustrated Lewis pairs (FLPs) for hydrogenation has been noted for their ability to activate H₂, often employing bulky cyclohexylphosphine (B1595701) ligands, but this methodology is typically applied for the reduction of unsaturated functionalities rather than saturated rings. wikipedia.org

Derivatization of Cyclohexyl Protons

Direct functionalization of the C-H bonds of the cyclohexyl ring is a significant synthetic challenge due to the chemical equivalence of many of the C(sp³)-H bonds and their general inertness. researchgate.net Achieving regioselectivity in such transformations typically requires a directing group strategy. acs.orgresearchgate.net

For this compound, the aniline nitrogen could be modified to install a directing group. For example, conversion to an amide or a picolinamide (B142947) could direct a transition metal catalyst to a specific C-H bond on the cyclohexyl ring. nih.gov Research on the transannular C-H functionalization of cycloalkane carboxylic acids has demonstrated that γ-arylation can be achieved with high selectivity, avoiding the more typically reactive β-C-H bonds. nih.gov By analogy, a directing group attached to the aniline nitrogen could facilitate functionalization at a specific position (e.g., C-4) of the cyclohexyl ring, though this would likely compete with the more facile C-H activation on the aromatic ring at the C6 position. acs.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be applied either through C-H functionalization or by using a halogenated derivative.

Palladium-Catalyzed C-H Functionalization (e.g., Olefination)

Palladium-catalyzed C-H olefination, a type of Heck reaction, allows for the direct formation of a carbon-carbon double bond between a C-H bond and an alkene. This reaction typically requires a directing group to achieve regioselectivity. For anilines, the amino group is usually converted into an anilide (e.g., by reaction with acetic anhydride to form an acetanilide) to serve as an effective directing group. nih.govdntb.gov.ua

In the case of this compound, after conversion to its N-acetyl derivative, the palladium catalyst would be directed to the ortho C-H bond at the C6 position. Subsequent reaction with an activated alkene, such as an acrylate (B77674) or styrene, would yield the C6-alkenylated product. nih.govresearchgate.netdntb.gov.ua

Table 1: Representative Conditions for Directed C-H Olefination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | None / Ligand* | Ag₂CO₃ or K₂CO₃ | Toluene or DMA | 100-120 |

| Pd(TFA)₂ | Mono-N-protected amino acid | Cs₂CO₃ | Dioxane | 110 |

*Ligands such as phosphines or specific N-heterocyclic carbenes can be employed to enhance reactivity and yield. nih.gov

Suzuki-Miyaura, Heck, and Sonogashira Couplings with Halogenated Derivatives

The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-couplings that utilize an organohalide as an electrophilic partner. beilstein-journals.org To apply these methods, this compound must first be halogenated. As established in section 5.2.3, halogenation (e.g., with N-Bromosuccinimide or N-Iodosuccinimide) would selectively occur at the C6 position to yield 6-halo-3-cyclohexyl-2,4-difluoroaniline. This halogenated intermediate serves as a versatile substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a C-C single bond. It is highly tolerant of various functional groups, including the aniline and fluorine atoms present in the substrate. beilstein-journals.org

Heck Reaction: This reaction forms a C-C bond between the aryl halide and an alkene, providing access to substituted styrenyl derivatives. beilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form a C-C triple bond, leading to the synthesis of arylalkynes. beilstein-journals.org

Table 2: General Conditions for Cross-Coupling Reactions of 6-Bromo-3-cyclohexyl-2,4-difluoroaniline

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ | SPhos, XPhos, or PPh₃ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or Diisopropylamine | THF or DMF |

These cross-coupling reactions provide robust and modular routes to a wide array of complex derivatives starting from this compound, highlighting its utility as a valuable building block in medicinal and materials chemistry.

Advanced Research Applications of 3 Cyclohexyl 2,4 Difluoroaniline Derivatives

Role as Chemical Building Blocks in Complex Organic Synthesis

The distinct structural features of 3-Cyclohexyl-2,4-difluoroaniline make it a valuable building block in complex organic synthesis. The difluoroaniline core provides a reactive handle for a variety of chemical transformations, while the cyclohexyl group can influence the molecule's conformation, lipophilicity, and metabolic stability.

Precursors for Advanced Pharmaceutical Intermediates

Derivatives of this compound are instrumental in the synthesis of advanced pharmaceutical intermediates, particularly for active pharmaceutical ingredients (APIs) where fluorine substitution is known to enhance efficacy and pharmacokinetic profiles. The presence of the difluoroaniline moiety is particularly significant in the development of kinase inhibitors, a major class of targeted cancer therapies. nih.govmdpi.commdpi.com

The synthesis of 2,4-difluoroaniline (B146603), a related compound, is a known pathway for producing non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. patsnap.comgoogle.com By analogy, this compound can be envisioned as a key starting material for more complex drug candidates. For instance, its amino group can be readily acylated or transformed into a variety of functional groups to build up the core structure of a drug molecule.

Table 1: Representative Pharmaceutical Intermediates Derived from Fluoroanilines

| Intermediate Class | Therapeutic Area | Key Synthetic Transformation |

| N-Aryl Amides | Oncology | Acylation of the aniline (B41778) nitrogen |

| Substituted Benzimidazoles | Antiviral | Cyclization with carboxylic acids |

| Quinazoline Derivatives | Oncology (Kinase Inhibitors) | Condensation with anthranilic acid derivatives |

| Pyrimidine Analogs | Multiple Sclerosis | Ring formation with diketones |

This table presents plausible applications based on the known reactivity of fluoroanilines in pharmaceutical synthesis.

Scaffolds for Novel Chemical Entities

The rigid and three-dimensional nature of the cyclohexyl group, combined with the electronically modified aniline ring, makes this compound an attractive scaffold for the design of novel chemical entities (NCEs). researchgate.netpharmablock.com In drug discovery, moving from flat aromatic structures to more three-dimensional molecules can lead to improved target engagement, selectivity, and physicochemical properties. pharmablock.com

The difluorinated phenyl ring can participate in specific interactions with biological targets, such as hydrogen bonding and halogen bonding, while the cyclohexyl moiety can occupy hydrophobic pockets in protein active sites. This dual functionality allows for the creation of NCEs with potentially superior pharmacological profiles compared to their non-cyclohexylated or non-fluorinated analogs.

Table 2: Comparison of Physicochemical Properties of Aniline Scaffolds

| Scaffold | Calculated LogP | Polar Surface Area (Ų) |

| Aniline | 1.09 | 26.02 |

| 2,4-Difluoroaniline | 1.57 | 26.02 |

| Cyclohexylaniline | 3.54 | 26.02 |

| This compound | 4.02 | 26.02 |

Calculated values are estimates and serve for comparative purposes.

Development of Fluoroaniline-Based Reagents and Ligands

Beyond its role as a structural core, derivatives of this compound can be developed into specialized reagents and ligands for various chemical applications. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the aniline nitrogen, making it a useful component in catalysis and organic synthesis.

For example, Schiff bases derived from cyclohexylamine (B46788) have been shown to possess antimicrobial properties. neliti.com Similar derivatives of this compound could be synthesized and evaluated for their biological activities or their ability to form metal complexes. The synthesis of novel aminoalkynylamidinate ligands from cyclohexylamine has also been reported, suggesting a pathway for creating complex ligands for organometallic chemistry from this compound. researchgate.net

Applications in Materials Science

The unique electronic and structural properties of this compound derivatives also lend themselves to applications in materials science, particularly in the development of specialty polymers and functional organic materials.

Monomers for Specialty Polymers with Tailored Properties

Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), a conducting polymer with a wide range of applications. rsc.org The incorporation of substituents onto the aniline ring can significantly alter the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.

Derivatives of this compound could be polymerized to create specialty polymers with tailored properties. syensqo.comsyensqo.com The cyclohexyl group would likely enhance the solubility of the polymer in organic solvents, while the fluorine atoms could influence its electronic properties and stability. Such polymers could find use in applications like anti-corrosion coatings, sensors, and organic electronic devices.

Table 3: Potential Properties of Polymers Derived from Aniline Monomers

| Monomer | Expected Polymer Solubility | Potential Application |

| Aniline | Low in common solvents | Conducting films, anti-corrosion |

| 2-Ethylaniline | Improved solubility | Processable conducting polymers |

| This compound | High in organic solvents | Soluble sensors, printable electronics |

This table provides a qualitative prediction of polymer properties based on monomer structure.

Components in Functional Organic Materials

The search for new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. The electronic properties of aniline derivatives make them interesting candidates for these applications. science.gov

The difluoroaniline core of this compound can be functionalized to create molecules with specific electronic properties, such as high charge carrier mobility or efficient light emission. The cyclohexyl group can be used to tune the solid-state packing of the molecules, which is a critical factor in the performance of organic electronic devices. While direct examples are not in the public domain, the fundamental properties of fluoro-anilines suggest their utility in creating novel functional organic materials.

Agrochemical Intermediate Development

There is no publicly accessible research literature or patents that describe the use of this compound as an intermediate in the development of new agrochemicals. While fluorinated anilines are a known class of compounds used in the synthesis of some pesticides and herbicides, specific research detailing the synthetic routes and biological activity of agrochemicals derived from this particular starting material is not available. Consequently, no data on its performance, target pests or weeds, or field trial results can be provided.

Pre-clinical Investigation of Derivatives in Biological Pathways (non-human and non-clinical focus)

The pre-clinical investigation of derivatives of this compound in non-human and non-clinical biological pathways is not documented in the available scientific literature. The following subsections further detail this absence of information.

Enzyme Modulator Scaffold Exploration

No studies were found that explore the use of this compound derivatives as scaffolds for the development of enzyme modulators. Research in this area would typically involve the synthesis of a library of derivatives and subsequent screening against a panel of enzymes to identify potential inhibitory or activating effects. The absence of such publications indicates that this specific chemical scaffold has likely not been a focus of research for enzyme modulation.

Receptor Interaction Studies (in vitro/computational)

Similarly, there is no available data from in vitro or computational studies investigating the interaction of this compound derivatives with any biological receptors. Such studies would involve techniques like radioligand binding assays or molecular docking simulations to understand the binding affinity and mode of interaction with specific receptor targets. The lack of these studies prevents any discussion of structure-activity relationships or the potential for these compounds to act as receptor agonists or antagonists.

Conclusion and Future Outlook in 3 Cyclohexyl 2,4 Difluoroaniline Research

Summary of Key Synthetic Advances

Currently, there are no specific, detailed research publications outlining the synthetic advances for 3-Cyclohexyl-2,4-difluoroaniline. However, established methodologies for the synthesis of substituted anilines provide a probable route. A common approach involves the nitration of a corresponding aromatic precursor followed by reduction of the nitro group to an amine. In this case, the synthesis would likely start from a cyclohexyl-difluorobenzene derivative.

Future research should focus on optimizing a dedicated synthetic pathway for this compound, aiming for high yield, purity, and cost-effectiveness. The development of novel catalytic systems for the direct C-H amination of a suitable precursor could also represent a significant synthetic advancement.

Advancements in Spectroscopic Characterization and Structural Understanding

While commercial suppliers indicate the availability of spectroscopic data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound, this information is not publicly disseminated in research literature.

A crucial future endeavor will be the full spectroscopic characterization of this compound and the public reporting of this data. This would include:

¹H and ¹³C NMR Spectroscopy: To elucidate the precise chemical environment of the hydrogen and carbon atoms.

¹⁹F NMR Spectroscopy: Essential for understanding the influence of the fluorine substituents on the electronic structure.

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

X-ray Crystallography: To determine the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

A hypothetical data table for the expected spectroscopic data is presented below, based on general knowledge of similar compounds.

| Spectroscopic Technique | Expected Data/Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the cyclohexyl protons (which may show complex splitting patterns due to their stereochemistry), and the amine protons. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F couplings), the cyclohexyl carbons, and the carbon bearing the amino group. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent aromatic protons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and cyclohexyl groups, C=C stretching of the aromatic ring, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₂H₁₅F₂N, along with fragmentation patterns resulting from the loss of the cyclohexyl group or other fragments. The molecular weight of this compound is 211.25 g/mol . sigmaaldrich.com |

Impact of Computational Studies on Elucidating Reactivity

There are no known dedicated computational studies on this compound in the public domain. However, computational chemistry has been instrumental in understanding the structure-property relationships of other substituted anilines.

Future computational investigations using methods like Density Functional Theory (DFT) would be invaluable for:

Predicting Molecular Geometry: Optimizing the three-dimensional structure of the molecule.

Analyzing Electronic Properties: Calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity.

Simulating Spectroscopic Data: To complement and aid in the interpretation of experimental spectra.

Mapping the Molecular Electrostatic Potential (MEP): To identify regions of electrophilic and nucleophilic character, offering insights into intermolecular interactions.

Potential for Novel Applications and Interdisciplinary Research

The true application potential of this compound remains largely unexplored. The presence of the difluoroaniline moiety suggests potential in medicinal chemistry, as fluorination is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The cyclohexyl group could also play a role in modulating these properties.

Future interdisciplinary research could explore its utility in:

Drug Discovery: As a building block for the synthesis of novel bioactive compounds.

Organic Electronics: Investigating its potential use in the development of new organic semiconductors or light-emitting materials.

Agrochemicals: As a scaffold for new herbicides or pesticides.

Strategic Directions for Future Research Initiatives

To unlock the full potential of this compound, a concerted research effort is required. Key strategic directions should include:

Fundamental Characterization: A foundational study detailing the synthesis, purification, and comprehensive spectroscopic and structural analysis of the compound.

Reactivity Profiling: Systematic investigation of its reactivity in various organic transformations to establish its synthetic utility as a building block.

Computational Modeling: In-depth theoretical studies to build a robust understanding of its electronic structure and predict its behavior in different chemical environments.

Exploratory Screening: Collaborative efforts with researchers in medicinal chemistry, materials science, and agrochemicals to screen the compound for potential biological or physical properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.